Astin C

Description

Properties

IUPAC Name |

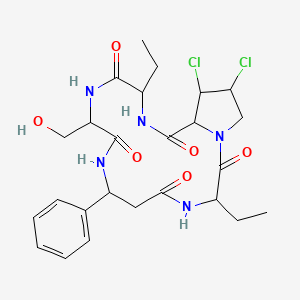

17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAKIGNXGAAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cyclopeptide Astin C: A Deep Dive into its Mechanism of Action as a STING Pathway Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. By directly targeting the STING protein, this compound effectively blocks the downstream cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This whitepaper provides a comprehensive overview of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a technical resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in the therapeutic potential of STING modulation.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental cellular mechanism for detecting the presence of cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, this pathway initiates a robust innate immune response, primarily through the production of type I interferons (IFNs). While essential for host defense, aberrant activation of the cGAS-STING pathway is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders. Consequently, there is significant interest in the discovery and development of specific STING inhibitors for therapeutic intervention.

This compound is a naturally occurring cyclopeptide first isolated from the medicinal plant Aster tataricus.[1] Subsequent research has revealed that it is produced by an endophytic fungus, Cyanodermella asteris, residing within the plant.[1] this compound has demonstrated significant anti-inflammatory and anti-cancer activities, which are attributed to its specific inhibition of the cGAS-STING signaling pathway.[1][2] This guide delineates the precise mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action

This compound functions as a direct antagonist of the STING protein. Its mechanism of action can be dissected into the following key steps:

-

Direct Binding to STING: this compound physically interacts with the C-terminal domain (CTD) of the STING protein.[3] This binding occurs within the same pocket that recognizes the endogenous ligand, cyclic GMP-AMP (cGAMP).[3]

-

Competitive Inhibition of cGAMP Binding: By occupying the cGAMP binding site, this compound competitively inhibits the binding of this second messenger to STING.[3] This prevents the conformational changes in STING that are necessary for its activation.

-

Blockade of IRF3 Recruitment: A critical step in STING signaling is the recruitment of the transcription factor Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][4] this compound's interaction with STING effectively blocks the recruitment of IRF3.[1][4] It is noteworthy that this compound does not appear to disrupt the interaction between STING and TANK-binding kinase 1 (TBK1).[3]

-

Inhibition of Type I Interferon Production: By preventing the recruitment and subsequent phosphorylation of IRF3, this compound ultimately inhibits the transcription of genes encoding for type I interferons, such as IFN-β, and other pro-inflammatory cytokines.[1][2][5]

This specific and targeted inhibition of the STING pathway underscores the potential of this compound as a valuable tool for studying innate immunity and as a lead compound for the development of novel therapeutics for STING-driven diseases.

Quantitative Data

The interaction between this compound and STING, as well as its inhibitory activity, has been quantified in several key studies. The following tables summarize the reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50).

| Interaction | Method | Kd (nM) | Reference |

| This compound and STING (R232 variant) | Isothermal Titration Calorimetry (ITC) | 53 | [3] |

| 2'3'-cGAMP and STING (R232 variant) | Isothermal Titration Calorimetry (ITC) | 50 | [3] |

Table 1: Binding Affinity of this compound for STING.

| Cell Line | Stimulus | IC50 (µM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Intracellular DNA | 3.42 | [1] |

| Human Fetal Lung Fibroblasts (IMR-90) | Intracellular DNA | 10.83 | [1] |

Table 2: Inhibitory Concentration of this compound on IFN-β Expression.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound action on the cGAS-STING signaling pathway.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound's mechanism of action. These are based on standard molecular biology techniques and information inferred from the primary literature.

Biotinylated this compound Pull-Down Assay

This assay is designed to demonstrate the direct interaction between this compound and the STING protein.

Materials:

-

Biotinylated this compound

-

Cell lysate from HEK293T cells overexpressing Flag-tagged human STING

-

Streptavidin-conjugated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-Flag antibody

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Cell Lysate Preparation: Culture and transfect HEK293T cells with a plasmid encoding Flag-tagged STING. After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation.

-

Bead Preparation: Wash the streptavidin-conjugated magnetic beads with wash buffer according to the manufacturer's instructions.

-

Binding: Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation. In parallel, prepare a negative control with biotin alone.

-

Capture: Add the streptavidin-conjugated magnetic beads to the lysate-Astin C mixture and incubate for an additional 1 hour at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Flag antibody to detect STING.

Quantitative Real-Time PCR (qPCR) for IFN-β mRNA Expression

This protocol quantifies the inhibitory effect of this compound on the STING-mediated induction of IFN-β mRNA.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

This compound

-

Interferon-stimulatory DNA (ISD) or cGAMP

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh)

Protocol:

-

Cell Culture and Treatment: Plate MEFs in a multi-well plate. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

-

Stimulation: Transfect the cells with ISD or deliver cGAMP using a permeabilization agent (e.g., digitonin) and incubate for an additional 6 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for Ifnb1 and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Ifnb1 mRNA, normalized to the housekeeping gene. Calculate the IC50 value based on the dose-response curve.

Co-immunoprecipitation for STING-IRF3 Interaction

This assay is used to assess the effect of this compound on the interaction between STING and IRF3.

Materials:

-

HEK293T cells

-

Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

-

This compound

-

Lysis buffer

-

Anti-HA antibody conjugated to beads (or protein A/G beads and anti-HA antibody)

-

Wash buffer

-

Elution buffer

-

Anti-Flag and anti-HA antibodies for Western blotting

Protocol:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding Flag-IRF3 and HA-STING.

-

Treatment and Stimulation: Treat the cells with this compound or DMSO. Stimulate the STING pathway as required.

-

Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with anti-HA antibody-conjugated beads overnight at 4°C to pull down HA-STING and any interacting proteins.

-

Washing: Wash the beads extensively with wash buffer.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluates by Western blotting using anti-Flag (to detect co-precipitated IRF3) and anti-HA (to confirm STING immunoprecipitation) antibodies.

Conclusion

This compound represents a highly specific and potent inhibitor of the cGAS-STING signaling pathway. Its mechanism of action, involving direct binding to the STING protein and subsequent blockade of IRF3 recruitment, has been well-characterized through a series of robust biochemical and cellular assays. The quantitative data on its binding affinity and inhibitory concentration highlight its potential as a valuable pharmacological tool and a promising candidate for further therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological activities of this compound and to explore the therapeutic implications of STING inhibition in a variety of disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvia miltiorrhiza water extract ameliorated cGAS-STING-mediated acute liver injury by blocking interaction between STING and TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclopeptide Astin C: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C is a naturally occurring cyclopeptide that has garnered significant interest within the scientific community for its potent anti-inflammatory, anti-cancer, and immunosuppressive properties. Initially isolated from the medicinal plant Aster tataricus, its true origin has been traced to the endophytic fungus Cyanodermella asteris. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of this compound, with a particular focus on its specific inhibition of the cGAS-STING signaling pathway. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of key quantitative data. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first identified as part of a family of cyclic pentapeptides, the astins, isolated from the roots of the plant Aster tataricus, a traditional Chinese medicine herb.[1] For many years, it was believed that the plant itself was the producer of these unique compounds, which are characterized by the presence of a rare 3,4-dichloroproline residue.[2] This unusual halogenated amino acid is crucial for the biological activity of the astin family.

Subsequent research, however, revealed a more complex biosynthetic origin. It was discovered that this compound is not produced by the plant, but rather by an endophytic fungus, Cyanodermella asteris, that resides within the root tissues of Aster tataricus.[2][3] Axenic cultures of C. asteris were found to produce this compound, confirming the fungus as the true biosynthetic source.[3] This discovery has significant implications for the sustainable production of this compound through fermentation, bypassing the need for plant extraction.[2][3]

Chemical Structure:

-

Molecular Formula: C₂₅H₃₃Cl₂N₅O₆

-

Molecular Weight: 570.5 g/mol

-

IUPAC Name: (3S,6S,9S,12R,15S)-6-((S)-sec-butyl)-9-(4,5-dichloro-L-prolyl)-3-isobutyl-12-(hydroxymethyl)-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][4][5] The primary mechanism underlying these activities is its specific and potent inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][4][6]

Inhibition of the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is essential for initiating an immune response against infections and cellular damage. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its activation, translocation, and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.

This compound specifically targets and binds to the C-terminal domain of STING, the same domain that binds cGAMP.[6] This binding interaction physically blocks the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent activation.[1][6] Notably, this compound does not inhibit the activation of STING by cGAMP or the recruitment of TBK1. This targeted mechanism of action makes this compound a highly specific inhibitor of the downstream signaling events of the STING pathway.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize key data on its inhibitory potency and binding affinity.

Table 1: Inhibitory Concentration (IC₅₀) of this compound

| Target | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Intracellular DNA-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | qPCR | 3.42 | [7] |

| Intracellular DNA-induced Ifnb expression | Human Fetal Lung Fibroblasts (IMR-90) | qPCR | 10.83 | [7] |

| Immunosuppressive Activity | Mouse Lymph Node Cells | Cell Proliferation | 12.6 ± 3.3 | [5] |

Table 2: Binding Affinity (Kd) of this compound to STING

| Protein | Method | Kd (µM) | Reference |

| STING C-terminal domain (human, H232) | MicroScale Thermophoresis (MST) | 2.37 | [7] |

| STING C-terminal domain (human, R232) | Isothermal Titration Calorimetry (ITC) | 10 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Cyanodermella asteris Culture

This protocol is adapted from Vassaux et al., 2019.

4.1.1. Fungal Cultivation

-

Prepare Malt Extract Agar (MEA) plates.

-

Inoculate MEA plates with a pure culture of Cyanodermella asteris.

-

Incubate at 25°C in the dark for 14-21 days until sufficient mycelial growth is observed.

-

Prepare a liquid seed culture by inoculating 100 mL of Malt Extract Broth (MEB) with several agar plugs from the MEA plate.

-

Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 7 days.

-

Inoculate 1 L of MEB with the seed culture.

-

Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 21-28 days.

4.1.2. Extraction and Purification

-

Separate the fungal biomass from the culture broth by filtration.

-

Lyophilize the fungal biomass.

-

Extract the lyophilized biomass with methanol (3 x 500 mL) at room temperature with shaking.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure.

-

Resuspend the crude extract in a minimal volume of methanol.

-

Perform chromatographic purification using a silica gel column, eluting with a gradient of chloroform-methanol.

-

Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.

-

Collect fractions containing pure this compound and confirm identity and purity by mass spectrometry and NMR.

Solid-Phase Synthesis of this compound Analogues

This generalized protocol is based on the principles of solid-phase peptide synthesis (SPPS) and can be adapted for the synthesis of this compound and its analogues.

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using a coupling agent such as HATU or HBTU in the presence of DIPEA. Monitor each coupling step for completion using a Kaiser test.

-

On-Resin Cyclization: After assembly of the linear peptide, deprotect the N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid. Perform on-resin cyclization using a suitable coupling reagent.

-

Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude cyclopeptide by RP-HPLC.

cGAS-STING Signaling Inhibition Assay (qPCR)

This protocol is adapted from Li et al., 2018.

-

Cell Culture: Culture mouse embryonic fibroblasts (MEFs) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Treatment: Seed MEFs in 24-well plates. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

-

Stimulation: Transfect the cells with a STING agonist, such as herring testes DNA (HT-DNA), using a transfection reagent like Lipofectamine 2000.

-

RNA Extraction: After 6 hours of stimulation, lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for the Ifnb gene and a housekeeping gene (e.g., Actb).

-

Data Analysis: Calculate the relative expression of Ifnb mRNA normalized to the housekeeping gene using the ΔΔCt method.

In Vivo HSV-1 Infection Model

This protocol is a general representation based on studies of HSV-1 infection in mice.

-

Animals: Use 6-8 week old C57BL/6 mice.

-

This compound Treatment: Administer this compound (e.g., 2-4 mg/kg) or vehicle control via tail vein injection every two days for a total of 7 days.

-

Infection: On day 3 of treatment, infect the mice with a sublethal dose of Herpes Simplex Virus 1 (HSV-1) via intraperitoneal or intravenous injection.

-

Monitoring: Monitor the mice daily for signs of disease, such as weight loss, ruffled fur, and mortality.

-

Viral Titer Determination: At a designated time point post-infection, sacrifice the mice and harvest tissues (e.g., spleen, brain). Homogenize the tissues and determine the viral titer by plaque assay on Vero cells.

-

Cytokine Analysis: Measure the levels of type I interferons and other cytokines in the serum or tissue homogenates by ELISA.

Conclusion

This compound is a fascinating cyclopeptide with a unique origin and a highly specific mechanism of action. Its ability to potently and selectively inhibit the cGAS-STING signaling pathway makes it a valuable tool for studying innate immunity and a promising lead compound for the development of novel therapeutics for autoimmune diseases, inflammatory disorders, and potentially cancer. The elucidation of its fungal origin opens up new avenues for its sustainable production. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and its analogues.

References

- 1. This compound (Asterin) | 抗炎剂 | MCE [medchemexpress.cn]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Astin C: A Technical Guide to a Novel cGAS-STING Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide derived from the endophytic fungus Cyanodermella asteris found in the medicinal plant Aster tataricus, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. This compound exerts its inhibitory effect by directly binding to the STING protein and preventing the recruitment of the transcription factor IRF3, thereby blocking downstream inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key innate immune sensing pathway that detects the presence of cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to chronic inflammation and contribute to the pathology of autoimmune disorders and certain cancers.

This compound, originally isolated from Aster tataricus, is a natural product that has been identified as a specific inhibitor of the STING pathway.[1] Notably, it is not the plant itself but an endophytic fungus, Cyanodermella asteris, that produces this compound.[2][3][4] Its unique mechanism of action, which involves the allosteric inhibition of the STING-IRF3 interaction, makes it a valuable tool for studying STING-mediated signaling and a promising lead compound for the development of novel therapeutics.

Chemical Properties

This compound is a cyclic pentapeptide with the following chemical structure:

-

IUPAC Name: (3S,6S,9S,12R,15S)-12-((R)-1-hydroxyethyl)-3,9-bis(4-hydroxyphenyl)-6,15-dimethyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentone

-

Molecular Formula: C₃₂H₄₁N₅O₈

-

Molecular Weight: 639.7 g/mol

-

CAS Number: 148057-23-2[1]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

This compound specifically targets the STING protein, a central adaptor in the cGAS-STING signaling cascade. The canonical activation of this pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, to STING. This binding induces a conformational change in STING, leading to its activation and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

This compound disrupts this signaling cascade by specifically blocking the recruitment of IRF3 to the STING signalosome.[1][5] It does not inhibit the activation of STING itself or the recruitment and activation of TBK1. This targeted inhibition of a key downstream step makes this compound a highly specific modulator of STING signaling.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line / System | Value | Reference |

| IC₅₀ | Inhibition of IFN-β mRNA expression (ISD-induced) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [6] |

| IC₅₀ | Inhibition of IFN-β mRNA expression (ISD-induced) | Human Lung Fibroblasts (IMR-90) | 10.83 µM | [6] |

| IC₅₀ | Immunosuppressive Activity | Mouse Lymph Node Cells | 12.6 ± 3.3 µM | [7] |

| Kd | Binding to STING (C-Terminal Domain) | In vitro binding assay | 53 nM | [8] |

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Cell Line | Dosing Regimen | Efficacy | Reference |

| Male ICR mice | Sarcoma 180 (ascites) | 5.0 mg/kg; intraperitoneal injection; 5 days | 45% tumor growth inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound from Cyanodermella asteris

The production of this compound can be achieved through the cultivation of the endophytic fungus Cyanodermella asteris.

References

- 1. academic.oup.com [academic.oup.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Astin C by the endophytic fungus Cyanodermella asteris

For: Researchers, scientists, and drug development professionals.

Abstract

Astin C, a cyclic pentapeptide produced by the endophytic fungus Cyanodermella asteris, has garnered significant interest within the scientific community due to its potent antitumor and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic and enzymatic machinery involved. We present a thorough examination of the ast biosynthetic gene cluster (BGC), a step-by-step description of the nonribosomal peptide synthetase (NRPS) pathway, quantitative data on this compound production, and detailed experimental protocols for the cultivation of C. asteris, extraction and analysis of this compound, and genetic manipulation. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the biosynthetic potential of this promising natural product.

Introduction

Astins are a family of cyclic peptides first isolated from the medicinal plant Aster tataricus.[1] For decades, their origin was attributed to the plant itself. However, recent research has unequivocally demonstrated that astins, including this compound, are biosynthesized by the endophytic fungus Cyanodermella asteris residing within the plant's tissues.[1][3] This discovery has opened new avenues for the sustainable production of astins through fermentation, independent of the slow-growing host plant.[1]

This compound's biological activity is linked to its ability to specifically inhibit the cGAS-STING signaling pathway, a crucial component of the innate immune system, making it a promising candidate for the development of novel therapeutics for autoimmune diseases and cancer.[4][5] Understanding the intricacies of its biosynthesis is paramount for optimizing production and generating novel analogs with improved pharmacological properties.

The this compound Biosynthetic Gene Cluster (ast BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of C. asteris.[3] This cluster, designated as the ast BGC, spans approximately 50 kilobases and comprises 13 distinct genes.[6] The organization and function of these genes have been predicted through bioinformatic analysis and comparison with known gene clusters, particularly the cyclochlorotine BGC.[6]

Table 1: Genes of the ast Biosynthetic Gene Cluster and Their Putative Functions.

| Gene | Size (amino acids) | Putative Function |

| astA | 1,530 | ABC-type exporter |

| astB | 682 | Aminomutase (β-Phe biosynthesis) |

| astC | 79 | Unknown |

| astD | 476 | Aminotransferase (2-Abu biosynthesis) |

| astE | 320 | DUF3328 domain protein |

| astF | 483 | Transporter (Major Facilitator Superfamily) |

| astG | 373 | DUF3328 domain protein |

| astH | 227 | DUF3328 domain protein |

| astI | 1,338 | ABC-type exporter |

| astJ | 691 | Transcriptional regulator |

| astK | - | Putative halogenase (not explicitly in cluster) |

| astL | - | Putative prolyl dehydrogenase |

| astN | 5,584 | Nonribosomal Peptide Synthetase (NRPS) |

Note: This table is a synthesis of information from multiple sources and may include putative functions that require further experimental validation. The presence and specific roles of a halogenase and prolyl dehydrogenase are hypothesized based on the structure of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded in the ast BGC. The core of this pathway is the large multi-domain enzyme, AstN, a nonribosomal peptide synthetase (NRPS).

Precursor Amino Acid Biosynthesis

This compound is a cyclic pentapeptide with the structure cyclo-(L-α-aminobutyryl-L-seryl-3,4-dichloro-L-prolyl-β-phenylalanyl-L-alanyl). The non-proteinogenic amino acids, α-aminobutyric acid (2-Abu) and β-phenylalanine (β-Phe), are synthesized by dedicated enzymes within the ast BGC.

-

α-Aminobutyric acid (2-Abu): The aminotransferase AstD is proposed to catalyze the formation of 2-Abu from a precursor such as α-ketobutyrate.

-

β-Phenylalanine (β-Phe): The aminomutase AstB is predicted to be responsible for the conversion of L-phenylalanine to β-phenylalanine.

Nonribosomal Peptide Synthesis by AstN

The assembly of the pentapeptide backbone of this compound is carried out by the NRPS enzyme, AstN. NRPSs function as molecular assembly lines, with distinct modules responsible for the incorporation of each amino acid. Each module typically consists of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The AstN enzyme is predicted to be composed of five modules, each responsible for incorporating one of the five amino acids of this compound in a specific order.

Diagram 1: Proposed Biosynthetic Pathway of this compound

References

- 1. Bioengineering of fungal endophytes through the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain | MDPI [mdpi.com]

- 5. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Bioengineering of fungal endophytes through the CRISPR/Cas9 system [frontiersin.org]

Astin C: A Cyclopeptide Inhibitor of Innate Immunity via STING Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Astin C, a naturally occurring cyclopeptide isolated from the medicinal plant Aster tataricus, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This pathway is instrumental in detecting cytosolic DNA, triggering downstream inflammatory and antiviral responses. Dysregulation of STING signaling is implicated in a range of autoimmune and autoinflammatory diseases. This compound presents a promising therapeutic lead by selectively targeting the STING protein, thereby attenuating aberrant immune activation. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to Innate Immunity and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against invading pathogens and cellular damage.[1] It relies on a repertoire of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a pivotal cytosolic DNA sensing pathway.[3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[4] This activation leads to STING's translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[4][5] In the nucleus, IRF3 induces the expression of type I interferons (IFNs) and other inflammatory cytokines.[4] STING activation also triggers the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[5][6][7]

This compound: A Specific Inhibitor of STING Signaling

This compound is a cyclopeptide that has been identified as a specific small-molecule inhibitor of the cGAS-STING pathway.[4][8] Its inhibitory action is highly specific to this pathway, as it does not affect other innate immune signaling pathways, such as the RIG-I-mediated response to cytosolic RNA.[9]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the STING protein. In silico modeling and competition assays have shown that this compound likely docks into the same C-terminal domain pocket of STING where the natural ligand, cGAMP, binds. By competitively occupying this site, this compound prevents the conformational changes in STING that are necessary for downstream signaling.[3][10]

Crucially, this compound's binding to STING selectively blocks the recruitment of the transcription factor IRF3 to the STING signalosome.[4][8][11] This prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the expression of type I interferons and other IRF3-dependent genes.[4] It is important to note that this compound does not appear to disrupt the interaction between STING and TBK1.[9]

Figure 1: this compound's Inhibition of the cGAS-STING Signaling Pathway.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effects of this compound have been quantified in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound

| Cell Line | Assay | IC50 (μM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Inhibition of Ifnb mRNA induction by intracellular DNA | 3.42 ± 0.13 | [9] |

| Human Fetal Lung Fibroblasts (IMR-90) | Inhibition of Ifnb mRNA induction by intracellular DNA | 10.83 ± 1.88 | [9] |

| Mouse Lymph Node Cells | Immunosuppressive Activity | 12.6 ± 3.3 | [12] |

Table 2: In Vitro and In Vivo Effects of this compound

| Model System | Treatment | Effect | Reference |

| HEK293 cells | This compound (10 μM; 6 h) | Significantly inhibits Ifnb mRNA expression induced by cGAS or STING. | [8] |

| HEK293T cells and MEFs | This compound (10 μM; 6 h) | Significantly impairs the interaction between STING and IRF3. | [8] |

| Trex1-/- Bone Marrow-Derived Macrophages (BMDMs) | This compound | Inhibited the expression of type I interferon and pro-inflammatory cytokines. | [8] |

| Trex1-/- Mouse Model of Autoimmune Disease | This compound | Alleviated autoimmune inflammatory symptoms, decreased sera autoantibodies, and reduced activated CD8+ T cells. | [8] |

| Male ICR mice with Sarcoma 180 ascites tumor | This compound (5.0 mg/kg; i.p.; 5 days) | Achieved a tumor growth inhibition rate of 45%. | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents

-

Cell Lines: HEK293T, Mouse Embryonic Fibroblasts (MEFs), and Bone Marrow-Derived Macrophages (BMDMs) from wild-type and Trex1-/- mice are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A DMSO-only control is always included.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes, such as Ifnb, to assess the effect of this compound on STING-mediated gene induction.

References

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Innate Immunity Reimagined: Metabolic Reprogramming as a Gateway to Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of plant cyclopeptide this compound analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blockade: How Astin C Disrupts IRF3 Recruitment to the STING Signalosome

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a cornerstone of the innate immune system, critical for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent type I interferon response.[1][2] Dysregulation of this pathway is implicated in various autoimmune, autoinflammatory, and malignant diseases, making STING a compelling target for therapeutic intervention.[3][4] Astin C, a cyclopeptide derived from the medicinal plant Aster tataricus, has emerged as a specific, high-affinity inhibitor of STING signaling.[3][5] This technical guide elucidates the precise molecular mechanism by which this compound blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, effectively halting the downstream inflammatory cascade.

Core Mechanism: Competitive Inhibition at the Activation Pocket

The primary mechanism of this compound is direct, competitive binding to the C-terminal domain (CTD) of the STING protein.[6][7] This interaction occurs within the same activation pocket that the endogenous second messenger, 2'3'-cyclic GMP-AMP (cGAMP), occupies.[8] By lodging itself in this critical site, this compound prevents the cGAMP-induced conformational changes necessary for STING activation and the subsequent assembly of the full signalosome.[6][8]

A crucial aspect of this compound's specificity is its selective disruption of protein-protein interactions. While it effectively prevents the recruitment of the key transcription factor IRF3, it does not interfere with the binding of TANK-binding kinase 1 (TBK1) to STING.[7][9] This selective inhibition ensures that the initial steps of signalosome formation can occur, but the final, critical step of IRF3 activation is aborted.

Furthermore, research has identified the SREBP cleavage-activating protein (SCAP) as a potential bridge linking IRF3 to the STING signalosome. This compound has been shown to markedly inhibit the interaction between STING and SCAP, further contributing to its blockade of IRF3 recruitment.[5][9] This multifaceted inhibition culminates in the suppression of IRF3 phosphorylation, dimerization, and nuclear translocation, thereby preventing the transcription of type I interferons and other inflammatory genes.[7]

Quantitative Data Summary

The efficacy and specificity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Description | Value | Species/Cell Line | Reference |

| Binding Affinity (Kd) | Dissociation constant for this compound binding to the STING C-terminal domain (R232). A lower value indicates higher affinity. | 53 nM | Mouse | [8] |

| Binding Affinity (Kd) | Dissociation constant for this compound binding to the STING C-terminal domain (H232). | 2.37 µM | Human | [10] |

| Binding Affinity (Kd) | Dissociation constant for the natural ligand 2'3'-cGAMP binding to the STING C-terminal domain (R232). | ~50 nM | Mouse | [8] |

| IC50 | Half-maximal inhibitory concentration for inhibiting intracellular DNA-induced Ifnb expression. | 3.42 µM | Mouse Embryonic Fibroblasts (MEFs) | [10] |

| IC50 | Half-maximal inhibitory concentration for inhibiting intracellular DNA-induced Ifnb expression. | 10.83 µM | Human Fetal Lung Fibroblasts (IMR-90) | [10] |

| IC50 Range | General inhibitory range for IFNβ production across various cell lines. | 3 - 8 µM | Various | [11][12] |

Signaling Pathways and Inhibitory Logic

The following diagrams, rendered using Graphviz, illustrate the canonical STING signaling pathway and the specific point of intervention by this compound.

Caption: The canonical cGAS-STING signaling pathway.

Caption: this compound selectively blocks IRF3 recruitment to STING.

Experimental Protocols

The mechanism of this compound has been elucidated through a series of key experiments. The methodologies provided below are representative of the protocols used in the foundational research.

Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

Objective: To determine if this compound disrupts the interaction between STING and its downstream partners (IRF3, TBK1, SCAP).

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing epitope-tagged proteins (e.g., HA-STING and Flag-IRF3).

-

Treatment: 14-24 hours post-transfection, cells are treated with DMSO (vehicle control), this compound (e.g., 10 µM), or a negative control compound for 6 hours.[9]

-

Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binders.

-

Elution and Immunoblotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against the interacting partner (e.g., anti-HA antibody) to detect co-precipitation.

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Biotinylated this compound Pull-Down Assay

Objective: To demonstrate the direct physical binding of this compound to the STING protein.

Methodology:

-

Lysate Preparation: Cell lysates from HEK293T cells overexpressing Flag-tagged human STING or from mouse embryonic fibroblasts (MEFs) are prepared.[8]

-

Binding Reaction: Lysates are incubated with biotinylated this compound (e.g., 5 µM) for several hours at 4°C. For competition assays, a 10-fold excess of unlabeled this compound or cGAMP is added to the reaction.[8]

-

Complex Capture: Streptavidin-conjugated agarose beads are added to the mixture and incubated to capture the biotinylated this compound and any bound proteins.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Immunoblotting: Captured proteins are eluted, separated by SDS-PAGE, and immunoblotted with an anti-STING or anti-Flag antibody to confirm the direct interaction.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd) between this compound and the STING protein.

Methodology:

-

Protein Purification: The C-terminal domain of STING (e.g., residues 139-379) is expressed and purified.

-

Labeling: The purified STING protein is fluorescently labeled according to the MST instrument manufacturer's protocol.

-

Serial Dilution: A serial dilution of this compound is prepared in the appropriate assay buffer.

-

Incubation: The labeled STING protein is mixed with each concentration of this compound and incubated briefly to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled STING protein is measured by an MST instrument. Changes in thermophoresis upon ligand binding are recorded.

-

Data Analysis: The change in thermophoretic signal is plotted against the logarithm of the this compound concentration. The data are fitted to a binding model to calculate the dissociation constant (Kd).[8]

Conclusion

This compound operates as a highly specific and potent inhibitor of the STING signaling pathway. Its mechanism is centered on its ability to act as a competitive antagonist, occupying the cGAMP binding pocket on the C-terminal domain of STING. This direct binding event allosterically prevents the recruitment of the transcription factor IRF3, and its bridging protein SCAP, to the STING signalosome.[3][9] Notably, this blockade is highly selective, as the crucial upstream recruitment of the kinase TBK1 remains unaffected.[9] By precisely excising the IRF3 activation step from the signaling cascade, this compound effectively abrogates the production of type I interferons, positioning it as a valuable molecular probe for studying innate immunity and a promising lead compound for the development of therapeutics targeting STING-mediated diseases.

References

- 1. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Mechanisms in the cGAS-STING Innate Immunity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | STING inhibitor | Probechem Biochemicals [probechem.com]

- 11. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

An In-depth Technical Guide to the Interaction of Astin C with the STING Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making STING a compelling target for therapeutic intervention. Astin C, a cyclic peptide derived from the plant Aster tataricus, has emerged as a potent and specific inhibitor of the STING pathway. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the STING protein, including its mechanism of action, quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1]

Upon binding to cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][2]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] Activated TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][2] This cascade ultimately leads to the establishment of an antiviral state and the activation of a broader immune response.

This compound: A Natural Product Inhibitor of STING

This compound is a cyclic pentapeptide that has been identified as a specific, non-covalent inhibitor of the STING signaling pathway.[4][5] It has been shown to effectively suppress the innate inflammatory responses triggered by cytosolic DNA.[4]

Mechanism of Action

This compound functions as a competitive inhibitor by directly binding to the cyclic dinucleotide (CDN)-binding domain (CBD) of the STING protein.[5][6][7] This is the same pocket where the endogenous ligand, cGAMP, binds. By occupying this site, this compound prevents the binding of cGAMP and the subsequent conformational changes required for STING activation.[6]

Crucially, the binding of this compound to STING specifically blocks the recruitment of the transcription factor IRF3 to the STING signalosome.[3][4] This selective inhibition prevents the phosphorylation and activation of IRF3, thereby halting the downstream production of type I interferons.[4] It is noteworthy that this compound does not appear to affect the aggregation of STING or the recruitment and phosphorylation of TBK1.[3]

The interaction of this compound with STING is dependent on key amino acid residues within the CDN-binding pocket. Site-directed mutagenesis studies have revealed that mutations in residues such as Histidine 232 (H232) and Arginine 238 (R238) of human STING significantly reduce its binding affinity for this compound.[6]

Quantitative Data on this compound-STING Interaction

The interaction between this compound and the STING protein has been characterized by various biophysical and cellular assays, yielding quantitative data on its binding affinity and inhibitory activity.

| Parameter | Value | Species/Variant | Method | Reference |

| Binding Affinity (Kd) | 53 nM | Human STING (R232) | Isothermal Titration Calorimetry (ITC) | [6][7] |

| 2.37 ± 0.38 µM | Human STING-CTD (H232) | Microscale Thermophoresis (MST) | [6] | |

| 9.15 ± 2.17 µM | Human STING-H232A | Microscale Thermophoresis (MST) | [6] | |

| 10.6 ± 1.18 µM | Human STING-R238A | Microscale Thermophoresis (MST) | [6] | |

| Inhibitory Concentration (IC50) | 3.42 ± 0.13 µM | Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA induction by ISD | [5] |

| 10.83 ± 1.88 µM | Human Fetal Lung Fibroblasts (IMR-90) | Ifnb mRNA induction by ISD | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the STING protein.

Biotin Pull-Down Assay for this compound-STING Binding

This assay is used to demonstrate a direct interaction between this compound and the STING protein.

Materials:

-

Biotinylated this compound

-

HEK293T cells overexpressing Flag-tagged human STING

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with a reduced NP-40 concentration (0.1%).

-

Streptavidin-conjugated magnetic beads

-

Unlabeled this compound, cGAMP, and c-di-GMP (for competition)

-

SDS-PAGE sample buffer

-

Anti-Flag antibody for Western blotting

Procedure:

-

Cell Lysis: Lyse HEK293T cells expressing Flag-STING in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Binding Reaction: Incubate the cell lysate with biotinylated this compound (e.g., 5 µM) for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with a 10-fold excess of unlabeled this compound, cGAMP, or c-di-GMP for 1 hour before adding biotinylated this compound.

-

Capture of Complexes: Add pre-washed streptavidin-conjugated magnetic beads to the binding reaction and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Flag antibody to detect STING.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of the this compound-STING interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant human STING protein (e.g., C-terminal domain)

-

This compound

-

ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., PBS or Tris buffer). It is critical that the buffer for the protein and the ligand are identical.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified STING protein against the ITC buffer extensively. Dissolve this compound in the final dialysis buffer. Determine the concentrations of both protein and ligand accurately.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the STING protein into the sample cell and this compound into the injection syringe. Typical starting concentrations are 10 µM for the protein in the cell and 100 µM for the ligand in the syringe.

-

Titration: Perform a series of small injections (e.g., 2 µL) of this compound into the STING solution, with sufficient time between injections for the signal to return to baseline.

-

Data Analysis: Integrate the heat changes associated with each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Quantitative PCR (qPCR) for Ifnb mRNA Expression

This assay quantifies the inhibitory effect of this compound on STING-mediated gene expression.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

This compound

-

cGAMP

-

Digitonin

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for mouse Ifnb and a housekeeping gene (e.g., Gapdh or Actb)

-

Ifnb Forward Primer: 5'-AGCTCCAAGAAAGGACGAACAT-3'

-

Ifnb Reverse Primer: 5'-GCCCTGTAGGTGAGGTTGATCT-3'

-

Gapdh Forward Primer: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse Primer: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

Procedure:

-

Cell Treatment: Seed MEFs in 24-well plates. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 6 hours.

-

STING Activation: Permeabilize the cells with digitonin (e.g., 20 µg/mL) in the presence of cGAMP (e.g., 1 µg/mL) for 30 minutes at 37°C to deliver the STING agonist into the cytoplasm.

-

RNA Extraction and cDNA Synthesis: After 6 hours of STING activation, lyse the cells and extract total RNA. Synthesize cDNA from the extracted RNA.

-

qPCR: Set up qPCR reactions using SYBR Green master mix, primers for Ifnb and the housekeeping gene, and the synthesized cDNA.

-

Data Analysis: Calculate the relative expression of Ifnb mRNA normalized to the housekeeping gene using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for STING-IRF3 Interaction

This assay assesses the effect of this compound on the recruitment of IRF3 to STING.

Materials:

-

HEK293T cells

-

Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

-

This compound

-

Lysis Buffer (as in 4.1)

-

Wash Buffer (as in 4.1)

-

Anti-Flag or Anti-HA antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-HA and Anti-Flag antibodies for Western blotting

Procedure:

-

Transfection and Treatment: Co-transfect HEK293T cells with plasmids for Flag-IRF3 and HA-STING. After 14-18 hours, treat the cells with this compound (e.g., 10 µM) or DMSO for 6 hours.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Flag or anti-HA antibody overnight at 4°C. Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Washing and Elution: Wash the beads as described in the pull-down assay. Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the immunoprecipitated samples and whole-cell lysates by Western blotting using anti-HA and anti-Flag antibodies to detect the co-precipitated protein.

MTT Cell Viability Assay

This assay is performed to determine the cytotoxicity of this compound.

Materials:

-

IMR-90 cells (or other relevant cell lines)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed IMR-90 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

cGAS-STING Signaling Pathway and Inhibition by this compound

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Biotin Pull-Down Assay

Caption: Workflow for the biotin pull-down assay to detect this compound-STING interaction.

Conclusion

This compound represents a promising natural product-derived inhibitor of the STING signaling pathway. Its specific mechanism of action, involving competitive binding to the CDN-binding pocket of STING and subsequent blockade of IRF3 recruitment, makes it a valuable tool for studying the intricacies of innate immunity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other STING inhibitors in the context of autoimmune diseases and oncology. The continued exploration of such targeted modulators of the cGAS-STING pathway holds significant promise for the development of novel immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activities of Astin C and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin C, a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus, has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound and its synthetic analogues, with a focus on its anti-inflammatory, immunosuppressive, and anti-cancer effects. The primary mechanism of action, the inhibition of the cGAS-STING signaling pathway, is detailed, along with quantitative data from various bioassays and comprehensive descriptions of the experimental protocols employed in these studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory diseases, autoimmune disorders, and cancer.

Introduction

Astins are a family of cyclic pentapeptides characterized by a 16-membered ring system.[3][4] this compound, in particular, has garnered attention for its potent biological activities.[1] It is a cyclopeptide that can be extracted from Aster tataricus and has demonstrated anti-inflammatory and anti-cancer properties.[1] A key structural feature of this compound, crucial for its bioactivity, is the presence of a unique β,γ-dichlorinated proline residue.[3] The synthesis and evaluation of various this compound analogues have provided valuable insights into the structure-activity relationships (SAR) governing its biological effects.[5]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The primary mechanism underlying the anti-inflammatory and immunosuppressive effects of this compound is its specific inhibition of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[6]

This compound acts as a specific inhibitor of STING.[2][7] It competitively binds to the C-terminal domain (CTD) of STING, the same pocket where the endogenous ligand cyclic GMP-AMP (cGAMP) binds.[3][8] This binding of this compound to STING effectively blocks the recruitment of the transcription factor Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][2][9] Consequently, the downstream signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines is inhibited.[2][3] It is noteworthy that this compound's inhibitory action is specific to the IRF3 recruitment step, as it does not appear to disrupt the interaction between STING and TANK-binding kinase 1 (TBK1).[8]

Quantitative Biological Data

The biological activities of this compound and its analogues have been quantified in various assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on IFN-β Expression

| Cell Line | IC50 (µM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 3.42 | [7] |

| Human Fetal Lung Fibroblasts (IMR-90) | 10.83 | [7] |

Table 2: Binding Affinity of this compound to STING

| Parameter | Value | Reference |

| Kd (STING-CTD-H232) | 2.37 µM | [7] |

| Kd (STING R232) | 53 nM | [8] |

Table 3: Immunosuppressive Activity of this compound and Analogues

| Compound | IC50 (µM) in Mouse Lymph Node Cells | Reference |

| This compound | 12.6 ± 3.3 | [5] |

| Analogue 2 | 38.4 ± 16.2 | [5] |

| Analogue 4 | 51.8 ± 12.7 | [5] |

| Analogue 5 | 65.2 ± 15.6 | [5] |

| Analogue 8 | 61.8 ± 12.4 | [5] |

Table 4: In Vivo Anti-tumor Activity of this compound

| Tumor Model | Treatment | Result | Reference |

| Sarcoma 180 Ascites in ICR Mice | 5.0 mg/kg; intraperitoneal injection; 5 days | 45% tumor growth inhibition | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its analogues.

cGAS-STING Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the cGAS-STING pathway.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or human fetal lung fibroblasts (IMR-90) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours).

-

Pathway Activation: The cGAS-STING pathway is activated by transfecting the cells with a DNA mimic such as poly(dA:dT) or ISD (interferon-stimulatory DNA), or by infection with a DNA virus like Herpes Simplex Virus 1 (HSV-1).

-

Endpoint Measurement: The inhibition of the pathway is quantified by measuring the mRNA levels of IFN-β and other IRF3-responsive genes (e.g., Ifna4, Cxcl10) using quantitative real-time PCR (qPCR). The IC50 value is calculated from the dose-response curve.

IRF3 Recruitment Assay (Co-immunoprecipitation)

Objective: To investigate whether this compound blocks the interaction between STING and IRF3.

Methodology:

-

Transfection: HEK293T cells are co-transfected with plasmids expressing tagged versions of STING (e.g., HA-STING) and IRF3 (e.g., Flag-IRF3).

-

Treatment: After a period of expression (e.g., 14 hours), the cells are treated with this compound or a vehicle control for a specified time (e.g., 6 hours).

-

Lysis and Immunoprecipitation: Cells are lysed, and the cell lysates are subjected to immunoprecipitation using an antibody against one of the tags (e.g., anti-Flag antibody).

-

Western Blotting: The immunoprecipitated protein complexes are then analyzed by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the co-precipitated protein. A reduction in the amount of co-precipitated STING in the presence of this compound indicates inhibition of the STING-IRF3 interaction.[9]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogues on cell viability.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.

Immunosuppressive Activity Assay

Objective: To assess the immunosuppressive effects of this compound and its analogues on lymphocyte proliferation.

Methodology:

-

Lymphocyte Isolation: Lymph node cells are isolated from mice.

-

Cell Culture and Stimulation: The cells are cultured in the presence of a mitogen, such as Concanavalin A (for T-cell proliferation) or Lipopolysaccharide (for B-cell proliferation), to induce cell division.

-

Treatment: The cells are simultaneously treated with different concentrations of this compound or its analogues.

-

Proliferation Measurement: After a specific incubation period, cell proliferation is measured. This can be done using various methods, such as the MTT assay or by measuring the incorporation of a radioactive tracer like [3H]-thymidine.

-

IC50 Calculation: The concentration of the compound that inhibits lymphocyte proliferation by 50% (IC50) is determined.[5]

In Vivo Anti-tumor Activity Assay

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: Male ICR mice are used for this study.

-

Tumor Cell Inoculation: Sarcoma 180 ascites tumor cells are inoculated intraperitoneally into the mice.[10]

-

Treatment: Treatment with this compound (e.g., 5.0 mg/kg, intraperitoneal injection) is initiated, typically for a set number of days.[1] A control group receives a vehicle solution.

-

Tumor Growth Monitoring: Tumor growth is monitored over time. In the case of ascites tumors, this can be assessed by measuring the increase in body weight or the volume of ascitic fluid.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group, and the tumor growth inhibition rate is calculated.

Synthesis of this compound Analogues

Objective: To synthesize analogues of this compound for structure-activity relationship studies.

Methodology: The synthesis of this compound analogues is typically achieved using solid-phase peptide synthesis (SPPS).[5]

-

Resin and Linker: A suitable resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support.

-

Amino Acid Coupling: The linear peptide is assembled on the resin by sequentially coupling Fmoc-protected amino acids. Coupling reagents such as HBTU/HOBt or HATU are used to facilitate amide bond formation.

-

Deprotection: The Fmoc protecting group on the N-terminus is removed after each coupling step using a base, typically piperidine in DMF.

-

Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the resin using an acidic cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear peptide is then cyclized in solution, often using a coupling reagent like DPPA (diphenylphosphoryl azide) under high dilution conditions to favor intramolecular cyclization.

-

Purification: The final cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of the synthesized analogue are confirmed by mass spectrometry and NMR spectroscopy.

Structure-Activity Relationship (SAR) of this compound Analogues

Studies on this compound analogues have revealed several key structural features that are important for their biological activity:

-

Dichlorinated Proline: The presence of the cis-3,4-dichlorinated proline residue is critical for the immunosuppressive activity of this compound. Analogues lacking this feature show a significant loss of activity.[5]

-

Hydrophobicity: Analogues containing hydrophobic long-chain alkyl substituents or aryl substituents tend to exhibit better immunosuppressive activity compared to those with hydrophilic or short-chain alkyl substituents.[5]

-

D-Amino Acids: The incorporation of D-amino acid residues can also lead to analogues with potent immunosuppressive activity.[5]

Conclusion

This compound and its analogues represent a promising class of compounds with significant therapeutic potential. Their well-defined mechanism of action, involving the specific inhibition of the cGAS-STING pathway, makes them attractive candidates for the development of novel drugs for a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound analogues to translate their promising in vitro and in vivo activities into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The Cyclopeptide this compound Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]